![molecular formula C13H16N2O B2823599 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 876715-56-9](/img/structure/B2823599.png)

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Overview

Description

“8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a biochemical used for proteomics research . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles .

Synthesis Analysis

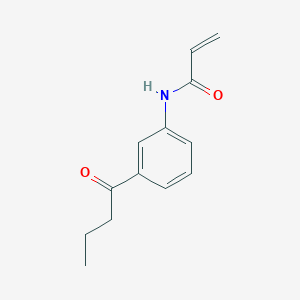

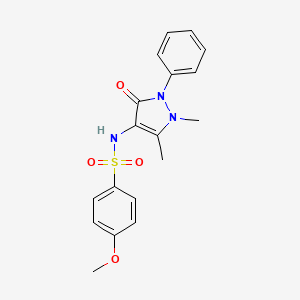

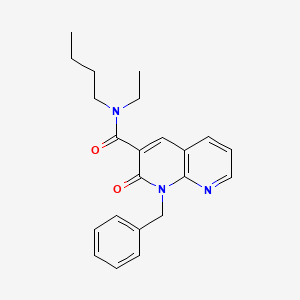

A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The condensation occurs sufficiently readily if there is an electron-donating substituent at the para-position of the benzene ring of phenylhydrazine .Scientific Research Applications

Neuropharmacology and 5-HT6 Receptors

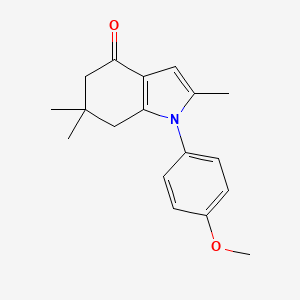

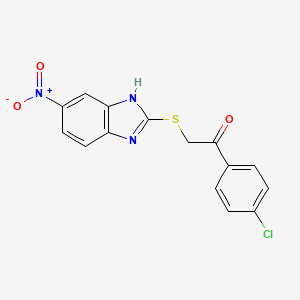

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been investigated for its interaction with 5-HT6 receptors. These receptors play a role in modulating serotonin signaling in the brain. Researchers have synthesized 8-sulfonyl-substituted THPI derivatives and evaluated their ability to interact with these receptors in cell-based and radioligand binding assays .

Cystic Fibrosis Potentiators

Cystic Fibrosis (CF) is a genetic disease with limited treatment options. Researchers have explored the potential of THPI as a novel chemotype for potentiators. Quantitative structure-activity relationship (QSAR) models have been developed to predict the EC50 value of THPI core structures. These efforts aim to enhance therapeutic strategies for CF .

Anti-Cancer Agents

THPI derivatives have shown promise as anti-cancer agents. Researchers have designed novel compounds by introducing alkyl or aralkyl groups and sulfonyl moieties. These modifications are considered pharmacophores for anti-cancer activity. The synthesis and biological evaluation of these derivatives are ongoing .

Proteomics Research

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a biochemical tool in proteomics research. Its molecular formula is C13H16N2O, with a molecular weight of 216.28 g/mol. Researchers utilize it to study protein interactions, expression, and function .

Mechanism of Action

Target of Action

The primary target of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the 5-HT6 receptors . These receptors are a subtype of serotonin receptors, which play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its target receptors by binding to the active site. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . This interaction triggers a series of biochemical reactions that lead to changes in cellular function.

Result of Action

The compound has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The proliferation of these cell lines was inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

properties

IUPAC Name |

8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVSQAVRUZMEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323621 | |

| Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643250 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

CAS RN |

876715-56-9 | |

| Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)